molecular formula C20H21N5O2 B2676277 3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887468-23-7

3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2676277
CAS RN: 887468-23-7
M. Wt: 363.421
InChI Key: AZRWMQOLDUYNLV-UHFFFAOYSA-N
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Description

The compound “3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a purine structure, which is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the construction of the purine structure, and then the addition of the various substituents. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings would likely contribute to the compound’s aromaticity, which could affect its chemical reactivity. The various substituents (allyl, methyl, phenethyl) would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole and purine rings could potentially participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions. The allyl, methyl, and phenethyl groups could also be involved in reactions, depending on their positions in the molecule and the specific reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of various functional groups would all play a role. These properties could include its solubility in various solvents, its melting and boiling points, its spectral properties (IR, UV-Vis, NMR, etc.), and its reactivity with various reagents .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity under various conditions, and testing for potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

4,7-dimethyl-6-(2-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-4-11-24-18(26)16-17(22(3)20(24)27)21-19-23(14(2)13-25(16)19)12-10-15-8-6-5-7-9-15/h4-9,13H,1,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWMQOLDUYNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-6-(2-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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